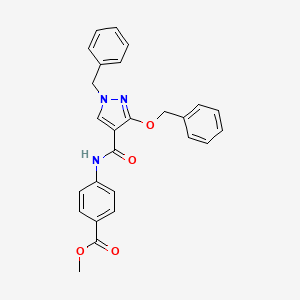![molecular formula C13H15I B2576870 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287297-80-5](/img/structure/B2576870.png)
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane, also known as DIMP, is a synthetic compound that has been used in scientific research for its unique properties. DIMP is a bicyclic compound that contains both an iodine atom and a methyl group, which makes it a valuable tool in chemical synthesis and biochemistry.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is not fully understood, but it is believed to act as a nucleophile in certain chemical reactions. This compound has been shown to react with various electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds.
Biochemical and Physiological Effects:
This compound has been shown to have potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane in lab experiments is its unique structure and reactivity, which makes it a valuable tool in chemical synthesis and biochemistry. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane, such as exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and developing new synthetic methods for its preparation. Additionally, further studies are needed to determine the safety and toxicity of this compound, and to develop guidelines for its use in lab experiments.
Synthesis Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep process, which involves the reaction of 3,5-dimethylphenylmagnesium bromide with iodine. The resulting product is then subjected to a series of purification steps, such as column chromatography, to obtain pure this compound.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has been used in various scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been shown to be an effective reagent in the synthesis of complex organic molecules, due to its unique structure and reactivity.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-10(2)5-11(4-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCCWSQYHIESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)
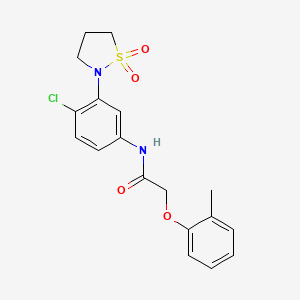

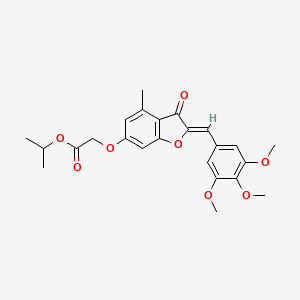
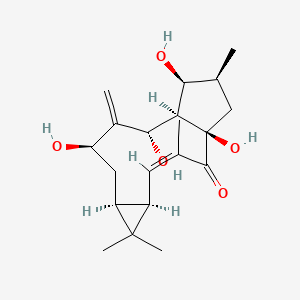
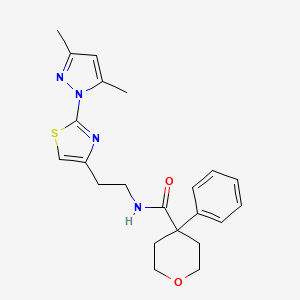
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

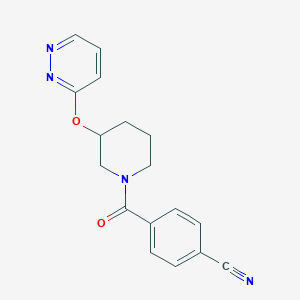
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

